

N-PEG3-N'-(propargyl-PEG4)-Cy5 structure and properties

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Compound of Interest

Compound Name: N-PEG3-N'-(propargyl-PEG4)-Cy5

Cat. No.: B1193342

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An In-Depth Technical Guide to **N-PEG3-N'-(propargyl-PEG4)-Cy5**

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a specialized fluorescent probe designed for the selective labeling of biomolecules through click chemistry. This molecule incorporates a Cy5 fluorophore, a widely used cyanine dye known for its bright, far-red fluorescence, making it ideal for applications requiring low background interference from autofluorescence in biological samples. The dye is functionalized with two distinct polyethylene glycol (PEG) linkers. One side features a terminal propargyl group (an alkyne), providing a reactive handle for covalent attachment to azide-modified molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The opposing side has a stable PEG3 linker. The presence of these hydrophilic PEG chains enhances aqueous solubility and provides spatial separation between the dye and the target molecule, which helps to minimize steric hindrance and potential quenching of the fluorescence signal. Its application is particularly noted in the fluorescent tagging of biomolecules and in the development of proteolysis-targeting chimeras (PROTACs)[1].

Chemical Structure and Core Components

The molecule, identified by CAS Number 2107273-06-1, consists of three key functional units: the Cy5 core, a propargyl-PEG4 reactive linker, and a stabilizing PEG3 linker[2][3].

- **Cy5 Core:** The central component is the Cyanine5 dye, a fluorophore characterized by a long polymethine chain connecting two indolenine rings. This structure is responsible for its distinct spectral properties in the far-red region of the spectrum.
- **Propargyl-PEG4 Group:** One of the nitrogen atoms on the Cy5 core is attached to a PEG4 linker terminating in a propargyl group. This alkyne moiety is the reactive site for the click chemistry reaction, enabling covalent conjugation to azide-functionalized targets.
- **PEG3 Group:** The second nitrogen atom of the Cy5 core is modified with a PEG3 linker. This enhances the overall hydrophilicity of the molecule.

Physicochemical and Spectroscopic Properties

The properties of **N-PEG3-N'-(propargyl-PEG4)-Cy5** are summarized below. Data is compiled from suppliers of the specified molecule and closely related Cy5-alkyne conjugates, which exhibit nearly identical spectral characteristics[3][4].

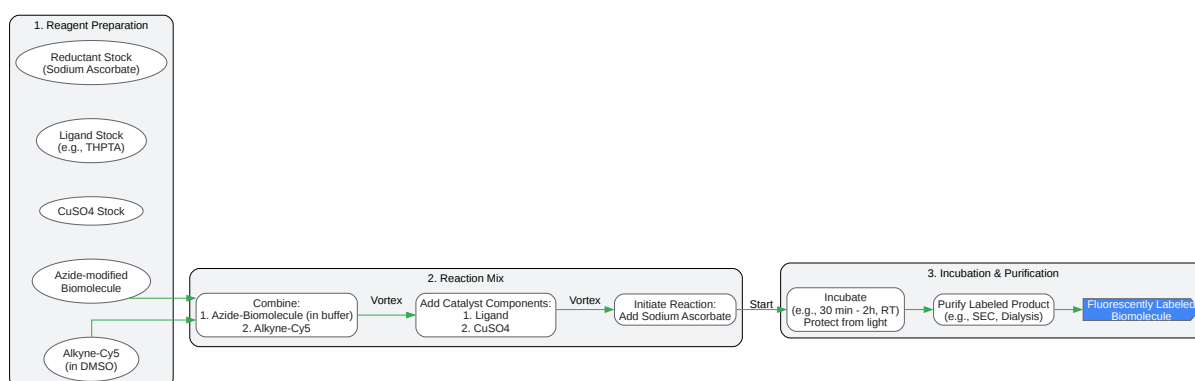
Property	Value
CAS Number	2107273-06-1
Molecular Formula	C ₄₂ H ₅₇ ClN ₂ O ₇ [1][2][3]
Molecular Weight	737.38 g/mol [2][3]
Appearance	Dark blue solid
Excitation Maximum (λ _{ex})	~649 nm[4]
Emission Maximum (λ _{em})	~667 nm[4]
Extinction Coefficient	~232,000 cm ⁻¹ M ⁻¹ [4]
Solubility	Soluble in DMSO, DMF, DCM; low solubility in water[4]
Storage Conditions	-20°C, protect from light[1][4]

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this reagent is the fluorescent labeling of azide-containing molecules, such as proteins, nucleic acids, or small molecules, via a click chemistry reaction. The CuAAC reaction forms a stable, covalent triazole linkage between the alkyne on the Cy5 probe and an azide on the target molecule[5][6]. This reaction is highly specific, efficient, and can be performed in aqueous buffers over a wide pH range, making it exceptionally suitable for bioconjugation[7].

Reaction Workflow Diagram

The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with **N-PEG3-N'-(propargyl-PEG4)-Cy5** using the CuAAC reaction.



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Workflow for CuAAC labeling.

Experimental Protocols

The following is a general protocol for labeling an azide-modified protein with **N-PEG3-N'-(propargyl-PEG4)-Cy5** in a buffered aqueous solution. This protocol may require optimization depending on the specific biomolecule and experimental context.

Preparation of Stock Solutions

- **Azide-Modified Protein:** Prepare a solution of the azide-containing protein (e.g., 1-10 mg/mL) in a non-amine-containing buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4.
- **Alkyne-Cy5 Reagent:** Dissolve **N-PEG3-N'-(propargyl-PEG4)-Cy5** in anhydrous DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
- **Copper (II) Sulfate (CuSO₄):** Prepare a 20 mM stock solution in deionized water.
- **Copper Ligand (THPTA):** Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolymethyl)amine (THPTA) in deionized water. The use of a water-soluble ligand like THPTA is recommended to stabilize the Cu(I) ion and protect the target biomolecule[6].
- **Reducing Agent (Sodium Ascorbate):** Prepare a 300 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use.

Labeling Reaction Protocol

This protocol is for a 200 µL final reaction volume.

- To a microcentrifuge tube, add 100 µL of the azide-modified protein solution (e.g., containing 100-200 µg of protein).
- Add a 5- to 10-fold molar excess of the Alkyne-Cy5 reagent. For example, for 5 nmol of protein, add 2.5 µL of a 10 mM Alkyne-Cy5 stock solution (final concentration: 125 µM).
- Add 20 µL of the 100 mM THPTA solution (final concentration: 10 mM). Vortex briefly to mix[6].
- Add 20 µL of the 20 mM CuSO₄ solution (final concentration: 2 mM). Vortex briefly to mix[6].
- To initiate the reaction, add 20 µL of the freshly prepared 300 mM sodium ascorbate solution (final concentration: 30 mM)[6].
- Add buffer to reach a final volume of 200 µL.

- Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

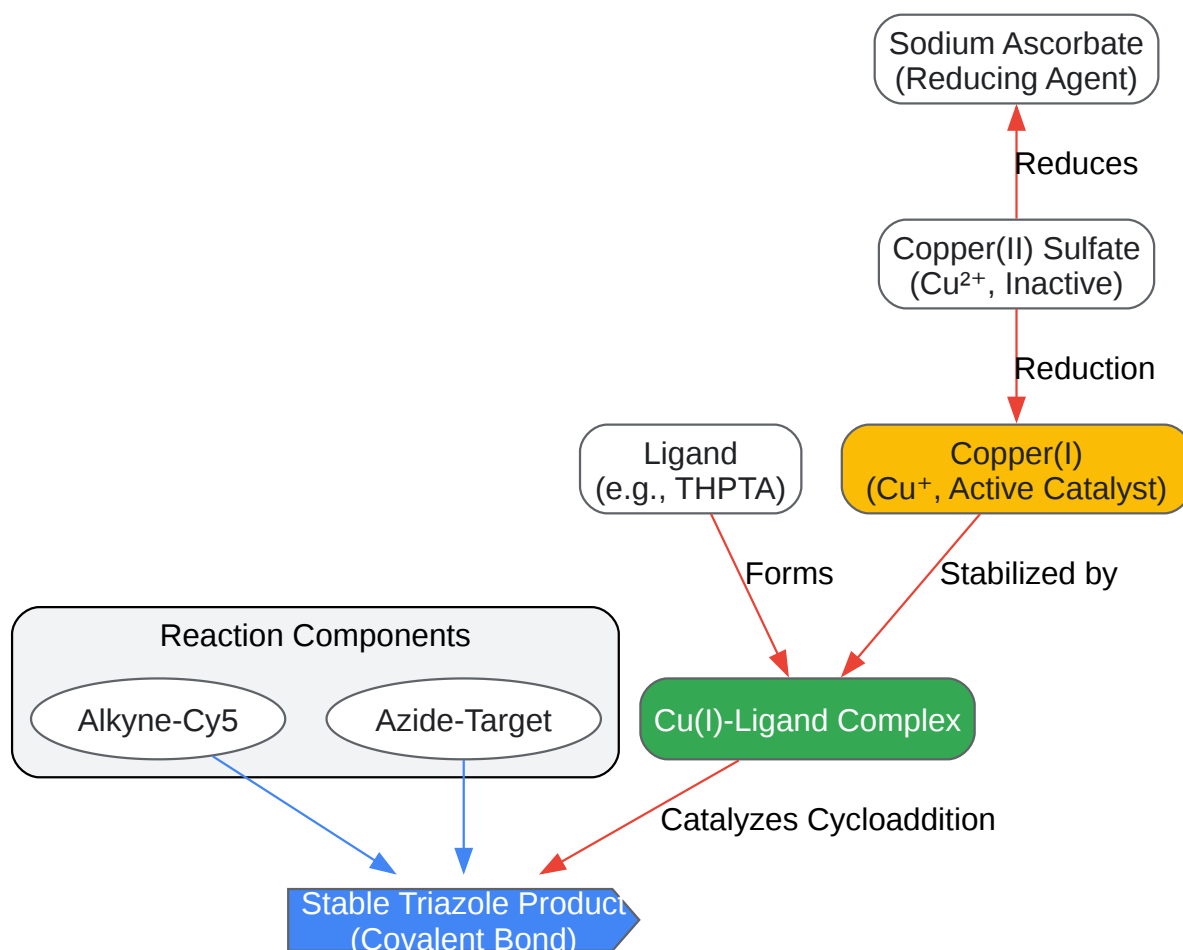
Purification of the Labeled Protein

After incubation, the unreacted dye and catalyst components must be removed.

- Size Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10 or a spin column) equilibrated with the desired storage buffer (e.g., PBS).
- Apply the reaction mixture to the column.
- Collect the fractions containing the high-molecular-weight labeled protein, which will elute first. The free dye will be retained on the column and elute later.
- Confirm labeling by measuring the absorbance of the purified protein at 280 nm (for protein) and ~649 nm (for Cy5).

Logical Relationship of CuAAC Catalysis

The efficiency and success of the CuAAC reaction depend on the interplay between the copper source, a reducing agent, and a stabilizing ligand. The diagram below outlines this critical relationship.



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Catalyst activation pathway.

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